molecular formula C14H21BO3 B1398131 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneethanol CAS No. 651030-55-6

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneethanol

Cat. No. B1398131
M. Wt: 248.13 g/mol
InChI Key: JPJTXRVZVGVVSY-UHFFFAOYSA-N
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Description

“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneethanol” is a chemical compound with the molecular formula C12H17BO2 . It is often used in the preparation of pharmaceuticals and chemical intermediates . This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Synthesis Analysis

The synthesis of “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneethanol” involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also a part of the synthesis process .


Molecular Structure Analysis

The molecular structure of “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneethanol” is represented by the formula C12H17BO2 . The exact structure can be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

This compound can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

The physical state of “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneethanol” at 20°C is solid . It has a melting point of 166.0 to 170.0 °C . It is insoluble in water but has good solubility in hot methanol .

Scientific Research Applications

Synthesis and Structural Analysis

  • Boric Acid Ester Intermediates : Compounds including 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneethanol have been synthesized and characterized. These compounds, functioning as boric acid ester intermediates with benzene rings, are obtained through multi-step substitution reactions. Advanced techniques like FTIR, NMR spectroscopy, and mass spectrometry confirm their structures. X-ray diffraction and density functional theory (DFT) are employed for crystallographic and conformational analyses, revealing physicochemical properties and molecular electrostatic potential (Huang et al., 2021).

Material Science and Chemistry

  • Conjugated Polymers : These compounds are used in the synthesis of conjugated polymers, which exhibit brilliant colors and are soluble in common organic solvents. Such polymers have potential applications in fields like organic electronics and photovoltaics (Zhu et al., 2007).
  • Electron Transport Materials : The synthesis of these compounds aids in the development of electron transport materials (ETM), a key component in various material science applications like organic light-emitting diodes (OLEDs) and solar cells (Zha Xiangdong et al., 2017).

Pharmaceutical and Biological Research

  • Prochelators for Oxidative Stress : In pharmaceutical research, derivatives of these compounds are explored as prochelators. They have potential for conditionally targeting iron sequestration in cells under oxidative stress, which is crucial in diseases associated with oxidative damage (Wang & Franz, 2018).
  • Boronated Phosphonium Salts : These compounds have been synthesized and characterized for potential applications in in vitro cytotoxicity and cellular uptake studies. Their properties make them significant in biological inorganic chemistry research (Morrison et al., 2010).

Environmental and Safety Applications

  • Detection of Hydrogen Peroxide Vapor : Compounds derived from 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneethanol are used in creating fluorescence probes for detecting hydrogen peroxide vapor. This application is crucial in explosive detection and environmental safety (Fu et al., 2016).

Safety And Hazards

This compound can cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin or eyes, it should be washed off with plenty of water .

Future Directions

The future directions for “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneethanol” could involve its use in further chemical reactions, particularly in the field of pharmaceuticals and chemical intermediates . Its use in borylation and hydroboration reactions suggests potential applications in organic synthesis .

properties

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO3/c1-13(2)14(3,4)18-15(17-13)12-7-5-11(6-8-12)9-10-16/h5-8,16H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJTXRVZVGVVSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20732972
Record name 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneethanol

CAS RN

651030-55-6
Record name 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PH Hsu, S Yougbaré, JC Kuo, DI Krisnawati, A Jazidie… - Nanomaterials, 2020 - mdpi.com
Gold nanoclusters (AuNCs) and liquid crystals (LCs) have shown great potential in nanobiotechnology applications due to their unique optical and structural properties. Herein, the …
Number of citations: 6 www.mdpi.com

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